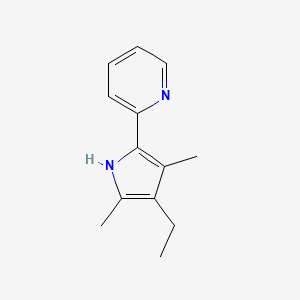
Methyl 3-(isoxazol-5-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(isoxazol-5-yl)propanoate is a chemical compound that belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including methyl 3-(isoxazol-5-yl)propanoate, often involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using microwave irradiation and dry dimethylformamide as the solvent. This method enhances the reaction rate and yield while minimizing the use of hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(isoxazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 3-(isoxazol-5-yl)propanoate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 3-(isoxazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl 3-(isoxazol-5-yl)propanoate include other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A psychoactive compound that acts on GABA receptors.
Ibotenic acid: A neurotoxin with a similar isoxazole structure.
Uniqueness
This compound is unique due to its specific functional groups and the potential for diverse chemical modifications. This versatility makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
915776-16-8 |
|---|---|
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
methyl 3-(1,2-oxazol-5-yl)propanoate |
InChI |
InChI=1S/C7H9NO3/c1-10-7(9)3-2-6-4-5-8-11-6/h4-5H,2-3H2,1H3 |
Clave InChI |
TUTOLLXIEBDELH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CC=NO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Methylsulfonyl)phenyl]-1H-indole](/img/structure/B12866754.png)

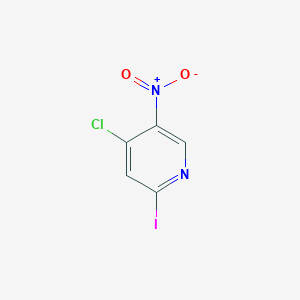

![1-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12866776.png)
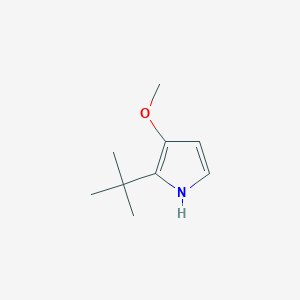
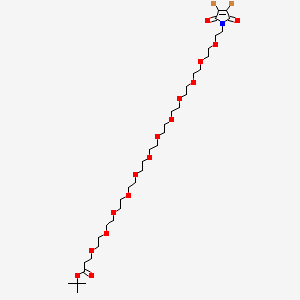
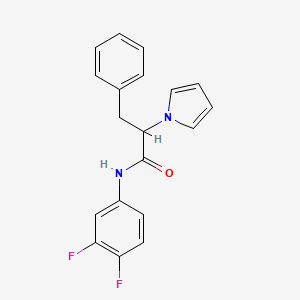
![N-(4-(1H-Tetrazol-1-yl)phenyl)-1-(2-chlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12866799.png)
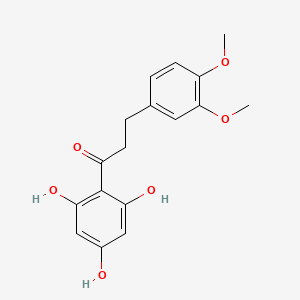
![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866814.png)


